molecular formula C21H26O6 B11156571 ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11156571
M. Wt: 374.4 g/mol
InChI Key: DDKPLNZGUOAZNW-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives and various alkylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C21H26O6/c1-6-25-19(23)10-9-16-13(2)15-8-7-14(11-17(15)27-20(16)24)26-12-18(22)21(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

DDKPLNZGUOAZNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C(C)(C)C)OC1=O)C

Origin of Product

United States

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